

Comparing the selectivity of BAY-549 to other ROCK inhibitors.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY-549

Cat. No.: B1682951

[Get Quote](#)

A Comparative Analysis of **BAY-549**'s Selectivity Profile Against Other ROCK Inhibitors

This guide provides a detailed comparison of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, **BAY-549**, with other notable ROCK inhibitors. The focus is on selectivity, a critical attribute for any kinase inhibitor, as off-target effects can lead to undesirable cellular activities and potential toxicity. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

The Role of ROCK in Cellular Signaling

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is integral to regulating a variety of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, motility, proliferation, and apoptosis.[3][4] Activation of ROCK by GTP-bound RhoA initiates a signaling cascade that primarily influences the actin cytoskeleton.[1] Key downstream targets of ROCK include Myosin Light Chain (MLC), Myosin Phosphatase Target subunit 1 (MYPT1), and LIM kinase (LIMK).[1][5] ROCK-mediated phosphorylation of these substrates leads to increased actin-myosin contractility and stabilization of actin filaments.[1][3] Given its central role in these processes, the ROCK signaling pathway has emerged as a significant therapeutic target for a range of diseases, including cardiovascular disorders, glaucoma, and cancer.[4][6]

Comparing Inhibitor Potency and Selectivity

The therapeutic utility of a kinase inhibitor is largely defined by its potency and selectivity. High potency ensures efficacy at low concentrations, while high selectivity minimizes off-target effects. The following table summarizes the in vitro potency (IC₅₀ or K_i values) of **BAY-549** and other commonly used ROCK inhibitors against ROCK1, ROCK2, and a selection of other kinases to illustrate their selectivity profiles.

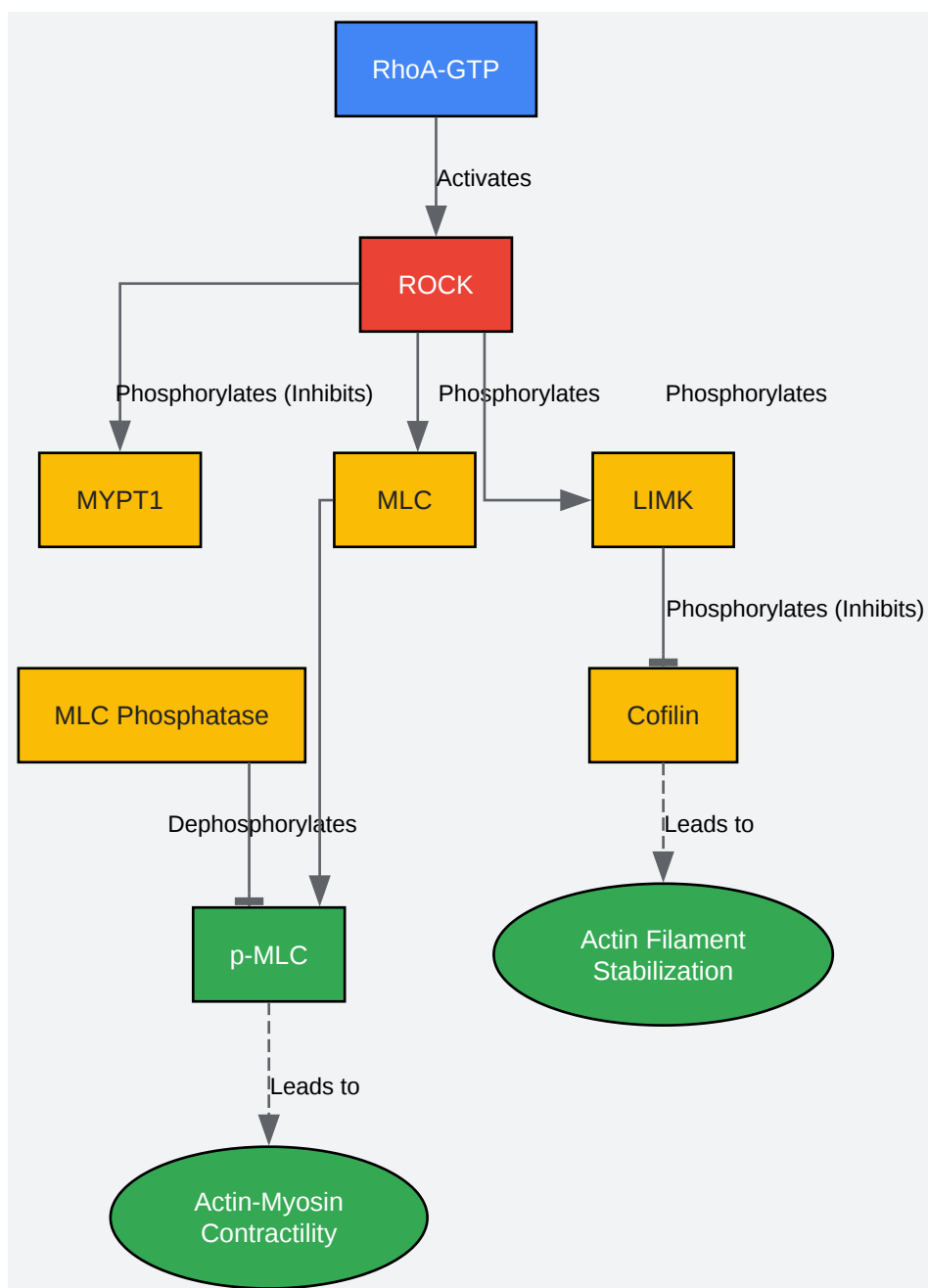
Inhibitor	ROCK1	ROCK2	Other Kinases (IC50 or Ki)	Selectivity Notes
BAY-549	IC50: 0.6 nM[7] [8][9]	IC50: 1.1 nM[8] [9]	Trk-A: 252 nM, Flt3: 303 nM[7] [9]	Highly selective, with over 250- fold selectivity against a broad kinase panel.[7] [9]
Y-27632	Ki: 140 nM[6][8]	Ki: 300 nM[8]	>200-fold selective over PKA, PKC, MLCK, PAK.[8]	Generally selective, but has shown activity against some other kinases at higher concentrations. [10]
Fasudil	Ki: 0.33 μ M[11]	IC50: 0.16 μ M[11]	PKA: 4.58 μ M, PKC: 12.30 μ M, PKG: 1.65 μ M[11]	Considered a pan-ROCK inhibitor with notable activity against other kinases.[3][10]
Ripasudil (K-115)	IC50: 51 nM[11]	IC50: 19 nM[11]	Data not specified	Shows some preference for ROCK2 over ROCK1.
GSK269962A	IC50: 1.6 nM[8]	IC50: 4 nM[8]	Data not specified	A potent inhibitor of both ROCK isoforms.
Belumosudil (KD025)	IC50: 24 μ M[11]	IC50: 105 nM[11]	Data not specified	Demonstrates high selectivity for ROCK2 over ROCK1.[11]

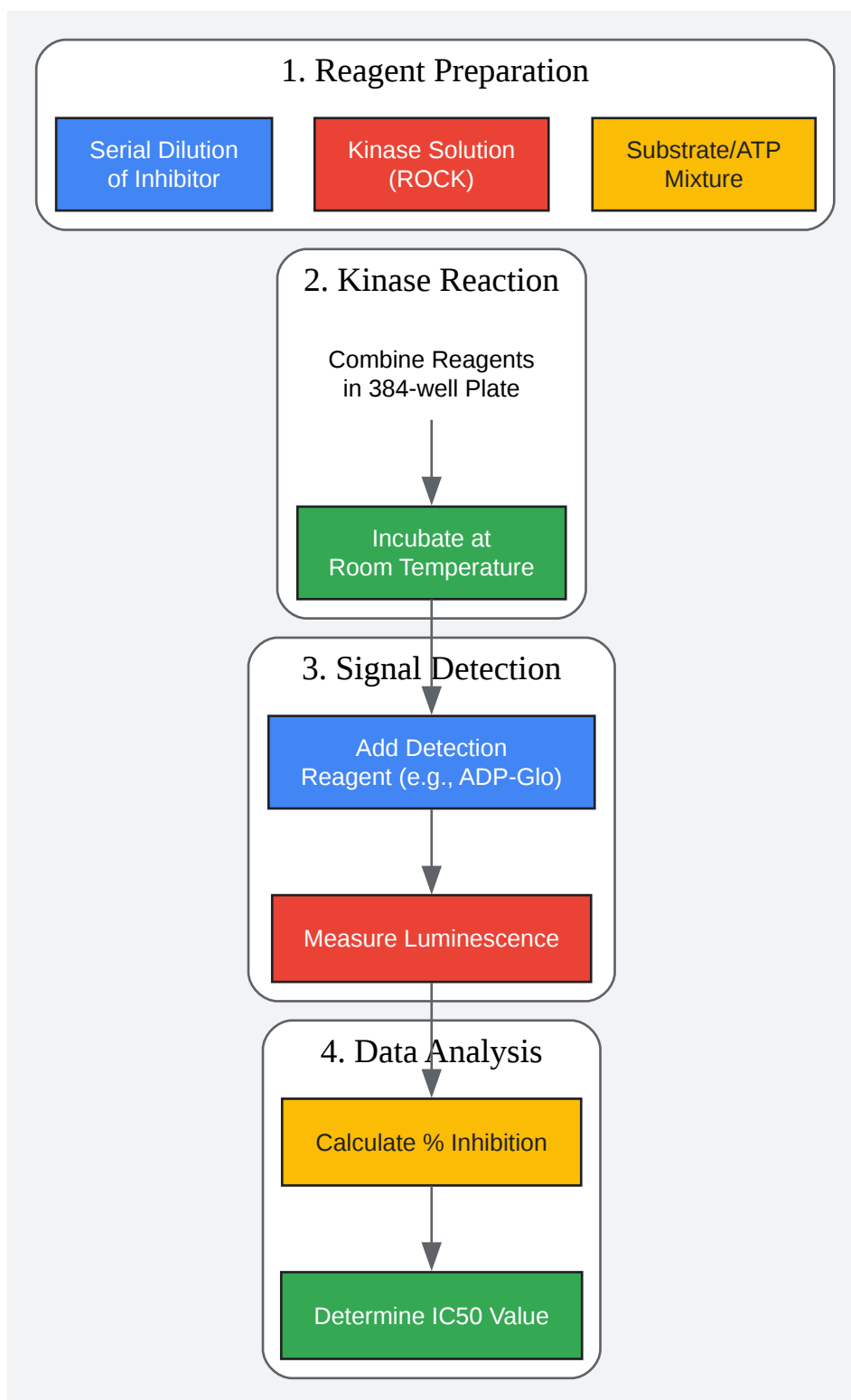
Chroman 1	IC50: 52 pM[11]	IC50: 1 pM[11]	MRCK: 150 nM[11]	Extremely potent inhibitor with a preference for ROCK2.
H-1152	Data not specified	Ki: 1.6 nM, IC50: 12 nM[11]	Data not specified	Potent and selective ROCK2 inhibitor.

As the data indicates, **BAY-549** exhibits exceptional potency for both ROCK1 and ROCK2 in the sub-nanomolar range.[7][8][9] Critically, its selectivity profile reveals a wide therapeutic window, with IC50 values for the closest off-target kinases, Trk-A and Flt3, being over 400-fold higher than its IC50 for ROCK1.[7][9] In contrast, older inhibitors like Fasudil and Y-27632, while effective at inhibiting ROCK, demonstrate greater off-target activity, which may contribute to a less desirable side-effect profile.[3][10] Newer compounds show a range of profiles, with some like Belumosudil showing strong isoform selectivity for ROCK2.[11]

Visualizing Cellular Pathways and Experimental Designs

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams have been generated using Graphviz.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Probe BAY-549 | Chemical Probes Portal [chemicalprobes.org]
- 8. ROCK Inhibition | ROCK Inhibitor Review [selleckchem.com]
- 9. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 10. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Comparing the selectivity of BAY-549 to other ROCK inhibitors.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682951#comparing-the-selectivity-of-bay-549-to-other-rock-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com